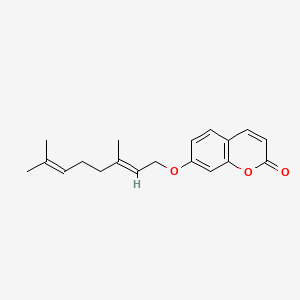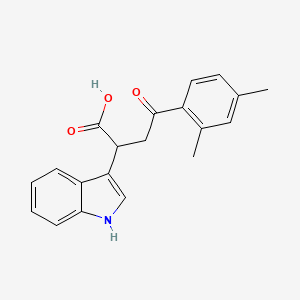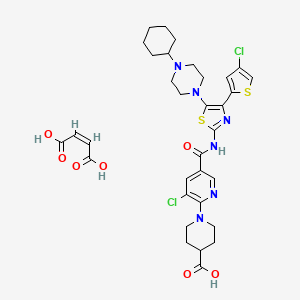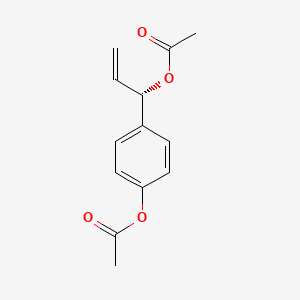
Acétate de 1'-acétoxychavicol
Vue d'ensemble
Description
Acétate de D,L-1′-acétoxychavicol: est un composé naturel initialement isolé des rhizomes de plantes ressemblant au gingembre, en particulier de l'espèce Alpinia galanga . Ce composé a suscité un intérêt considérable en raison de sa large gamme d'activités biologiques, notamment ses propriétés anti-inflammatoires, anticancéreuses et antivirales .
Applications De Recherche Scientifique
D,L-1′-Acetoxychavicol Acetate has a wide range of scientific research applications, including:
Mécanisme D'action
Target of Action
1’-Acetoxychavicol acetate (ACA) is a potent compound that targets several key proteins and pathways in the body. Its primary targets include the Src kinase , focal adhesion kinase (FAK) , and Rho family of small guanosine triphosphatases (GTPases) . These proteins play crucial roles in cell proliferation, migration, adhesion, and angiogenesis . ACA also targets Nuclear Factor κB (NF-κB) , a protein complex that controls transcription of DNA, cytokine production, and cell survival .
Mode of Action
ACA interacts with its targets to induce significant changes in cellular processes. It suppresses vascular endothelial growth factor (VEGF)-induced proliferation, migration, adhesion, and tubulogenesis of primary cultured human umbilical vascular endothelial cells (HUVECs) in a dose-dependent manner . Furthermore, ACA inhibits the translocation of NF-κB from the cytosol to the nucleus .
Biochemical Pathways
ACA affects several biochemical pathways. It suppresses the Src-FAK-Rho GTPase signaling pathway , leading to the suppression of prostate tumor angiogenesis and growth . ACA also interferes with the SHP-1/STAT3/MMPs signaling pathway . In addition, ACA inhibits the VEGF-mediated pathway , which is crucial for angiogenesis .
Pharmacokinetics
More elaborate preclinical pharmacokinetics, pharmacodynamics, bioavailability, and toxicity studies are necessary .
Result of Action
ACA has been shown to have significant effects at the molecular and cellular levels. It suppresses angiogenesis-mediated human prostate tumor growth , induces apoptosis of myeloma cells , and prevents visceral fat accumulation in mice fed with a high-fat and high-sucrose diet . ACA also has a strong antibacterial activity against drug-resistant Staphylococcus aureus .
Action Environment
The action, efficacy, and stability of ACA can be influenced by various environmental factors. For instance, the diet of the organism can impact the effectiveness of ACA, as seen in a study where ACA prevented visceral fat accumulation in mice fed with a high-fat and high-sucrose diet . Furthermore, the source of ACA, such as the rhizomes of Languas galanga (a type of ginger), can influence its potency .
Analyse Biochimique
Biochemical Properties
ACA interacts with several enzymes and proteins. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a protein complex involved in DNA transcription . ACA also interacts with enzymes such as esterases, acid phosphatases, alkaline phosphatases, and glutathione-S-transferases .
Cellular Effects
ACA has been found to have significant effects on various types of cells. It inhibits cell viability and suppresses angiogenic factor production by interfering with dual Src/FAK kinases . ACA also induces apoptosis-mediated cell death in many cancer types . In non-small cell lung cancer (NSCLC) cells, ACA triggers a pro-survival autophagy through a Beclin-1-independent pathway .
Molecular Mechanism
ACA exerts its effects at the molecular level through several mechanisms. It inhibits the NF-κB signaling pathway, leading to the suppression of tumor angiogenesis and growth . ACA also activates the AMPK pathway, which regulates signal transduction pathways and plays a crucial role in the prevention of diseases, including cancer, obesity, hyperlipidemia, diabetes, and neurodegenerative disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, ACA has shown time-dependent cytotoxicity on tumor cell lines . It also reduces fat deposition in a diet-induced obesity mouse model .
Dosage Effects in Animal Models
In animal models, the effects of ACA vary with different dosages. For instance, in a mouse model of ovalbumin-induced asthma, ACA at doses of 25 mg/kg/day or 50 mg/kg/day reduced the infiltration of white blood cells and the level of IgE in the lungs .
Metabolic Pathways
It is known to interact with the NF-κB and AMPK pathways .
Transport and Distribution
It is known that ACA can penetrate cell membranes to exert its effects .
Subcellular Localization
Given its ability to interact with intracellular proteins such as NF-κB and AMPK, it is likely that ACA can localize to various subcellular compartments .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction: L'acétate de D,L-1′-acétoxychavicol peut être synthétisé par estérification du chavicol avec de l'anhydride acétique en présence d'un catalyseur . La réaction implique généralement le chauffage des réactifs sous reflux pour faciliter la formation de l'ester acétate.
Méthodes de Production Industrielle: La production industrielle de l'acétate de D,L-1′-acétoxychavicol implique l'extraction du composé des rhizomes d'Alpinia galanga en utilisant des solvants organiques . L'extrait est ensuite purifié par diverses techniques chromatographiques pour obtenir le composé souhaité avec une grande pureté.
Analyse Des Réactions Chimiques
Types de Réactions: L'acétate de D,L-1′-acétoxychavicol subit plusieurs types de réactions chimiques, notamment:
Oxydation: Le composé peut être oxydé pour former divers produits d'oxydation.
Réduction: Les réactions de réduction peuvent convertir le groupe acétate en groupe hydroxyle.
Substitution: Le groupe acétate peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et Conditions Courants:
Oxydation: Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction: Des agents réducteurs comme l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont généralement utilisés.
Substitution: Divers nucléophiles peuvent être utilisés pour substituer le groupe acétate, selon le produit souhaité.
Principaux Produits: Les principaux produits formés à partir de ces réactions comprennent des dérivés hydroxylés, des produits oxydés et des analogues substitués de l'acétate de D,L-1′-acétoxychavicol .
Applications de Recherche Scientifique
L'acétate de D,L-1′-acétoxychavicol a un large éventail d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme précurseur pour la synthèse de divers composés bioactifs.
Biologie: Étudié pour ses effets sur les voies de signalisation cellulaire et l'expression génique.
Industrie: Utilisé dans le développement de nouveaux produits pharmaceutiques et d'agents thérapeutiques.
Mécanisme d'Action
Le mécanisme d'action de l'acétate de D,L-1′-acétoxychavicol implique l'inhibition de l'exportine 1, une protéine responsable de l'exportation nucléaire de diverses protéines cellulaires . En inhibant l'exportine 1, le composé empêche l'exportation des protéines du noyau, affectant ainsi plusieurs voies de signalisation intracellulaires, y compris la voie NF-κB . Cette inhibition conduit à une réduction de l'inflammation, de la prolifération des cellules cancéreuses et de la réplication virale .
Comparaison Avec Des Composés Similaires
Composés Similaires:
Acétate de Chavicol: Un composé structurellement apparenté avec des activités biologiques similaires.
Acétate d'Estragole: Un autre ester acétate avec des propriétés comparables.
Acétate d'Eugénol: Partage une structure chimique et des effets biologiques similaires.
Unicité: L'acétate de D,L-1′-acétoxychavicol est unique en raison de ses deux groupes acétoxy, qui renforcent son activité biologique et en font un puissant inhibiteur de l'exportine 1 . Cette caractéristique structurelle le distingue d'autres composés similaires et contribue à sa large gamme d'effets biologiques .
Propriétés
IUPAC Name |
[4-(1-acetyloxyprop-2-enyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O4/c1-4-13(17-10(3)15)11-5-7-12(8-6-11)16-9(2)14/h4-8,13H,1H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMQIUWGGBSIKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(C=C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53890-21-4, 52946-22-2 | |
| Record name | 1'-Acetoxychavicol acetate, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053890214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1'-ACETOXYCHAVICOL ACETATE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/734CNR85EV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1'-Acetoxychavicol acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041005 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


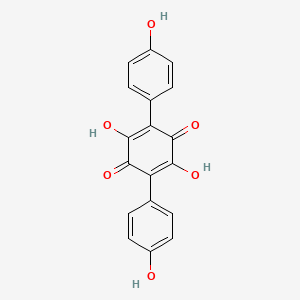
![8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-methyl-2-phenylpropanoate](/img/structure/B1665313.png)
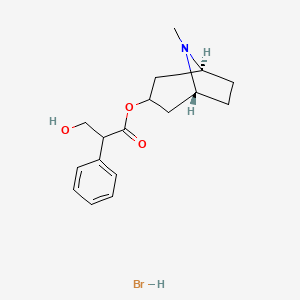
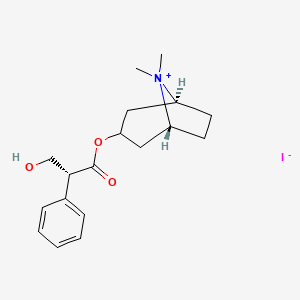
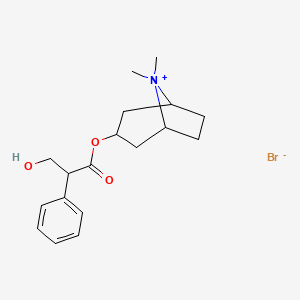
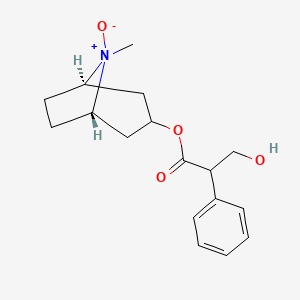
![N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B1665320.png)

